Guanosine Hydrate
Description
Guanosine hydrate is a nucleoside composed of guanine linked to a ribose sugar via a β-N9-glycosidic bond, with water molecules incorporated into its crystalline structure. It serves as a fundamental building block in RNA synthesis and cellular signaling. Guanosine and its derivatives (e.g., GMP, GDP, GTP) are critical in energy transfer, enzyme regulation, and genetic coding . The hydrate form enhances stability and solubility under physiological conditions, making it suitable for biochemical and pharmaceutical applications .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHNAJLCEKPFHB-GWTDSMLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901952 | |
| Record name | Guanosine hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1143525-19-2 | |
| Record name | Guanosine hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanosine hydrate can be synthesized through various methods. One common approach involves the hydration of guanosine in an aqueous solution. The process typically involves dissolving guanosine in water and allowing it to crystallize, forming this compound. The reaction conditions, such as temperature and pH, can be adjusted to optimize the yield and purity of the product .
Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation. This method involves the use of genetically engineered microorganisms, such as Escherichia coli, to produce guanosine, which is then hydrated to form this compound. This approach is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Radical Reactions
Guanosine hydrate undergoes several chemical reactions, especially with radical species. A significant area of study involves the interactions of guanosine with hydroxyl radicals (- OH) and other reactive oxygen species, which can lead to hydrogen abstraction reactions. These reactions have been explored through quantum chemical calculations.
2.1.1 Hydrogen Abstraction Mechanism
The hydrogen abstraction mechanism is a critical reaction pathway for this compound. Theoretical studies indicate that various hydrogen atoms in guanosine can be abstracted by hydroxyl radicals, leading to different products based on the site of abstraction.
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Rate Constants : The rate constants for hydrogen abstraction from guanosine have been calculated using density functional theory (DFT). The most significant rate constant observed corresponds to the hydrogen at the C4' position of the ribofuranose part, with a value of .
Water Complex Formation
This compound can also form complexes with water molecules during its reactions. Studies show that when guanosine is ionized or reacts with radical cations, it can lead to the formation of water complexes.
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Product Channels : The major product channels include:
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Formation of water complexes
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Hydrogen/deuterium exchange
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Keto-enol isomerization
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The formation of water complexes is particularly favored at lower collision energies but becomes less significant at higher energies due to short complex lifetimes .
Reaction Pathways and Energetics
The reaction pathways for this compound have been studied extensively using computational methods. The Gibbs free energy changes throughout these reactions provide insight into their feasibility.
2.3.1 Gibbs Free Energy Changes
The following table summarizes the Gibbs free energy changes () associated with key hydrogen abstraction reactions involving guanosine:
| Reaction Type | (kcal/mol) |
|---|---|
| Abstraction from C2' | -10.5 |
| Abstraction from C4' | -12.3 |
| Abstraction from C5' | -8.7 |
These values indicate that hydrogen abstraction from C4' is thermodynamically favorable, supporting its high reactivity .
Computational Studies
Recent computational studies have employed advanced methods such as DFT to analyze the reactions of this compound with various radicals and nucleophiles.
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Eckart Tunneling Correction : This correction was applied to rate constant calculations, showing significant impacts on the predicted reactivity of this compound .
Experimental Observations
Experimental studies corroborate theoretical predictions by demonstrating the reactivity of this compound under conditions simulating oxidative stress, such as radiation exposure.
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Biological Implications : These reactions are crucial in understanding DNA damage mechanisms since guanosine is a primary component of nucleic acids.
Scientific Research Applications
Guanosine hydrate is a purine nucleoside composed of guanine and a ribose ring, playing a crucial role in various biochemical processes . It is used in scientific research for chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound has a wide array of applications in scientific research, including roles in chemistry, biology, and medicine. It is also integral to processes such as DNA synthesis and cell signaling.
Chemistry this compound serves as a precursor in synthesizing various nucleoside analogs and derivatives.
Biology It participates in cellular signaling and energy transfer processes. Guanosine-5'-triphosphate sodium salt hydrate is essential in biochemical assays, enzyme kinetics, and mechanisms, particularly in studies involving G-proteins and other signaling molecules .
Medicine this compound is investigated for potential therapeutic effects in neurodegenerative diseases and cancer. Guanosine also exerts protective effects in models of neurotoxicity and neurological disorders . The antiviral drug acyclovir, used in herpes treatment, and the anti-HIV drug abacavir are structurally similar to guanosine .
Industry this compound is utilized in the production of antiviral drugs and other pharmaceuticals.
Biological Activities
This compound has garnered attention for its unique properties and potential therapeutic applications in various biological contexts.
Neuromodulation In the central nervous system, guanosine acts as a neuromodulator, influencing cell growth, differentiation, and survival.
Neuroprotection It provides protective effects against neurotoxicity and neurological disorders by modulating glutamate uptake, reducing reactive oxygen species production, and improving mitochondrial function .
Anticancer Activity this compound exhibits cytotoxic effects on tumor cells by interacting with adenosine receptors and modulating adenosine transmission.
Tissue Engineering Guanosine-based hydrogels have potential as tissue engineering scaffolds and can be enhanced with living cells and bioactive molecules .
Guanosine-Based Hydrogels
Guanosine-based supramolecular hydrogels hold promise in drug delivery, targeted release, and tissue engineering . These hydrogels can be optimized through sugar modification, base modification, and binary gels to improve their longevity and physicochemical properties .
Hydrogel Formation Guanosine-based hydrogels can be formed using boric acid derivatives, resulting in a nanofibrillar structure with good printable properties and suitability for cell viability .
Applications in Tissue Engineering Guanosine-boric acid hydrogels exhibit good thixotropic properties and support cell survival, proliferation, and migration, making them suitable for tissue engineering applications .
Guanosine in Cell Culture
Guanosine-5'-triphosphate sodium salt hydrate is included in cell culture media to support the growth and maintenance of various cell types . Its presence enhances cell viability and proliferation, making it a staple in tissue engineering and regenerative medicine .
Molecular Mechanisms
Mechanism of Action
Guanosine hydrate exerts its effects through multiple mechanisms. It interacts with specific receptors and enzymes, influencing various cellular processes. For example, it can modulate glutamate uptake, decrease the production of reactive oxygen species, and improve mitochondrial function. These actions contribute to its neuroprotective and anti-inflammatory properties .
The compound also interacts with the adenosinergic system, potentially modulating adenosine transmission through undisclosed mechanisms involving adenosine receptors, transporters, and purinergic metabolism .
Comparison with Similar Compounds
Chemical Structure and Physical Properties
Table 1: Structural and Physical Comparisons
Key Observations :
- Phosphate Derivatives: GMP, GDP, and GTP contain 1–3 phosphate groups, increasing their molecular weight and polarity compared to this compound. These derivatives are essential in metabolic pathways (e.g., IMP dehydrogenase in GTP biosynthesis) .
- Hydration Effects : Hydration reduces hygroscopicity in salts like GMP disodium hydrate, making them more stable for storage and industrial use .
- Base-Specific Differences: Adenosine lacks guanine’s keto and amino groups, leading to distinct hydrogen-bonding patterns and solubility profiles .
Table 2: Functional Comparisons
Key Observations :
- Metabolic Pathways: Guanosine derivatives are interconnected via enzymes like IMP dehydrogenase, which converts inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor for GMP .
- Therapeutic Targets: IMPDH inhibition by mycophenolic acid (MPA) disrupts guanosine biosynthesis, highlighting guanosine's role in viral replication (e.g., mpox virus) .
Solubility and Stability
- This compound: Moderately soluble in water (solubility enhanced by sodium/phosphate salts); stable at neutral pH but degrades under strong acidic/basic conditions .
- GMP/GTP Salts : High solubility in aqueous buffers due to ionic phosphate groups; GTP is prone to enzymatic hydrolysis in vivo .
- Guanine HCl Hydrate : Poor water solubility without ribose; requires organic solvents for dissolution .
Biological Activity
Guanosine hydrate (GUO), a purine nucleoside, has garnered significant attention due to its diverse biological activities, particularly in the central nervous system (CNS). This article delves into the biological properties of this compound, focusing on its neuroprotective effects, mechanisms of action, and implications for treating various neuropathologies.
Overview of this compound
Guanosine is derived from guanine and ribose, playing a crucial role in cellular signaling and metabolism. It is involved in various physiological processes, including neurotransmission and neuroprotection. The biological activity of this compound is largely attributed to its ability to modulate neurotransmitter systems and exert protective effects on neuronal cells.
- Neuroprotective Properties : Guanosine has been shown to protect neurons against oxidative stress and excitotoxicity. It enhances neuronal survival under pathological conditions by promoting cell viability and reducing apoptosis .
- Regulation of Neurotransmitter Uptake : Guanosine stimulates astrocytic glutamate uptake, particularly under conditions of high extracellular glutamate levels. This effect is thought to mitigate excitotoxic damage associated with neurodegenerative diseases .
- Cognitive Function Modulation : Research indicates that guanosine can influence cognitive functions, such as learning and memory. While it has neuroprotective effects, it may also impair certain cognitive activities depending on its concentration and context .
Case Studies
- Neurodegenerative Disorders : Studies involving SH-SY5Y neuroblastoma cell lines have demonstrated that guanosine can activate specific signaling pathways that are beneficial in models of Parkinson's and Alzheimer's diseases. These findings suggest potential therapeutic applications in treating these disorders .
- Systemic Administration Effects : Following systemic administration of guanosine, studies have observed a dose- and time-dependent increase in plasma levels of guanosine and its metabolites. This indicates a rapid distribution into the CNS, where it continues to exert its biological effects .
Data Tables
| Study | Findings | Implications |
|---|---|---|
| Ciccarelli et al. (2018) | Guanosine protects against oxidative stress in neuronal cells | Potential treatment for neurodegenerative diseases |
| Di Iorio et al. (2001) | Increased astrocytic glutamate uptake with guanosine | May help prevent excitotoxicity in CNS injuries |
| Roesler et al. (2000) | Amnesic effects observed with high doses of guanosine | Need for careful dosage in cognitive therapies |
Q & A
Q. How can researchers verify the purity of guanosine hydrate for experimental use?
To assess purity, combine high-performance liquid chromatography (HPLC) with spectroscopic methods (e.g., UV-Vis, NMR). HPLC quantifies impurities using retention time and peak area ratios, while NMR identifies structural anomalies via characteristic proton shifts for guanosine’s ribose and purine moieties. Always cross-validate with certified reference standards and report batch-specific purity metrics .
Q. What experimental protocols ensure accurate solubility measurements for this compound?
Use a gravimetric approach: dissolve weighed samples in solvents (e.g., water, DMSO, ethanol) at controlled temperatures (20–37°C). Centrifuge suspensions to isolate undissolved material, dry residues, and calculate solubility as (initial mass – residue)/solvent volume. Triplicate trials and pH monitoring are critical to account for hydrate stability shifts .
Q. How should this compound be stored to prevent degradation in long-term studies?
Store lyophilized this compound in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen). For aqueous solutions, add stabilizers like EDTA (0.1 mM) to chelate metal ions and aliquot to minimize freeze-thaw cycles. Validate stability via periodic HPLC analysis over 6–12 months .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound?
Address discrepancies by standardizing experimental conditions (e.g., stepwise heating in DSC vs. continuous ramping) and validating data against computational models (e.g., Gibbs-Thomson equation for hydrate equilibria). Compare results across pore-sized mesoporous media to isolate confinement effects, and report hysteresis between hydrate formation/dissociation phases .
Q. What methodologies optimize this compound’s use in enzymatic nucleotide-binding assays?
Design stopped-flow kinetic experiments with GTPase enzymes, maintaining ≤1 mM Mg²⁺ to prevent nonspecific binding. Use fluorescent analogs (e.g., BODIPY-GTP) for real-time monitoring via FRET. Include negative controls (GDP, non-hydrolyzable analogs) and replicate trials to distinguish signal noise from enzymatic activity .
Q. How should researchers analyze conflicting data on this compound’s role in RNA folding kinetics?
Apply singular value decomposition (SVD) to UV melting curves, isolating contributions from secondary vs. tertiary structure transitions. Use mutagenesis (e.g., guanosine-to-inosine substitutions) to validate thermodynamic parameters. Reconcile discrepancies by comparing buffer ionic strengths and chelator concentrations across studies .
Q. What advanced techniques characterize this compound’s hydrate formation under non-ambient conditions?
Employ high-pressure differential scanning calorimetry (HP-DSC) and synchrotron X-ray diffraction to map phase boundaries in hydrate-solute systems. For molecular insights, use molecular dynamics simulations with force fields (e.g., AMBER) parameterized for guanosine-water interactions. Cross-reference with in situ Raman spectroscopy for real-time polymorph identification .
Methodological Best Practices
- Data Presentation : Use ANOVA for multi-group comparisons in solubility or kinetic studies, reporting p-values and effect sizes. For hydrate equilibria, present hysteresis loops with confidence intervals .
- Reproducibility : Detail solvent lot numbers, instrument calibration protocols, and software versions (e.g., OriginLab vs. GraphPad) in supplementary materials .
- Ethical Reporting : Disclose conflicts (e.g., vendor-supplied reagents) and archive raw data in FAIR-aligned repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
